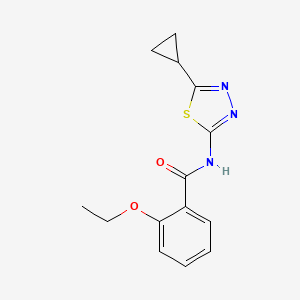
N-benzyl-3-methyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-methyl-1-benzofuran-2-carboxamide belongs to the benzofuran class of compounds. Benzofurans are aromatic heterocyclic molecules containing a benzene ring fused with a furan ring. These structures exhibit a wide range of biological and pharmacological activities, making them intriguing targets for drug discovery .
Méthodes De Préparation
Synthetic Routes:: The synthesis of N-benzyl-3-methyl-1-benzofuran-2-carboxamide involves several steps. One possible synthetic route includes the following transformations:
Friedel-Crafts Acylation: Benzofuran reacts with benzoyl chloride in the presence of Lewis acid catalyst (such as aluminum chloride) to form N-benzoylbenzofuran.
Reduction: N-benzoylbenzofuran undergoes reduction (e.g., using lithium aluminum hydride) to yield N-benzylbenzofuran.
Amidation: N-benzylbenzofuran reacts with methylamine or its derivatives to form this compound.
Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimized for efficiency and yield.
Analyse Des Réactions Chimiques
N-benzyl-3-methyl-1-benzofuran-2-carboxamide can participate in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The benzyl group can undergo substitution reactions. Common reagents include reducing agents (such as lithium aluminum hydride), strong acids, and nucleophiles.
Applications De Recherche Scientifique
Mécanisme D'action
The precise mechanism by which N-benzyl-3-methyl-1-benzofuran-2-carboxamide exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets or pathways within cells.
Comparaison Avec Des Composés Similaires
While N-benzyl-3-methyl-1-benzofuran-2-carboxamide is unique in its structure, it shares similarities with other benzofuran derivatives. Notable compounds include psoralen, 8-methoxypsoralen, and angelicin, which have been used in skin disease treatments .
Propriétés
Formule moléculaire |
C17H15NO2 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
N-benzyl-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H15NO2/c1-12-14-9-5-6-10-15(14)20-16(12)17(19)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19) |
Clé InChI |
ZWTMIORQVYVLGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12134846.png)
![4-[(2,6-Difluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12134847.png)

![(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12134857.png)
![(5Z)-2-[(3-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12134859.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyr imidin-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B12134869.png)
![3-[(3-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12134874.png)
![4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12134878.png)
![(5Z)-2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12134884.png)

![N-(2-ethylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12134888.png)
![4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclo pentane]](/img/structure/B12134889.png)
![9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12134894.png)
![3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12134902.png)
